molecular formula C18H20ClN3O2 B15185729 Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride CAS No. 124444-92-4

Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride

Cat. No.: B15185729
CAS No.: 124444-92-4
M. Wt: 345.8 g/mol
InChI Key: JDBHRNAXWAUVQH-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 4-acetylphenyl group and a 3-pyridinylcarbonyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Acetylphenyl Group: The piperazine ring is then reacted with 4-acetylphenyl halide in the presence of a base such as potassium carbonate to introduce the 4-acetylphenyl group.

    Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with 3-pyridinylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
  • Piperazine, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
  • Piperazine, 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride

Uniqueness

Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

CAS No.

124444-92-4

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C18H19N3O2.ClH/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16;/h2-8,13H,9-12H2,1H3;1H

InChI Key

JDBHRNAXWAUVQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl

Origin of Product

United States

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